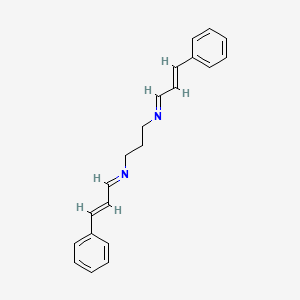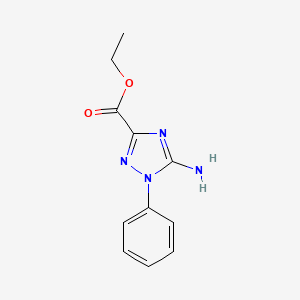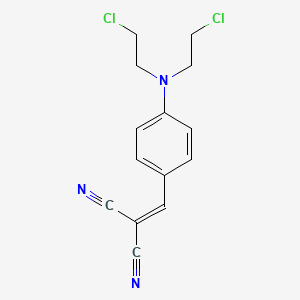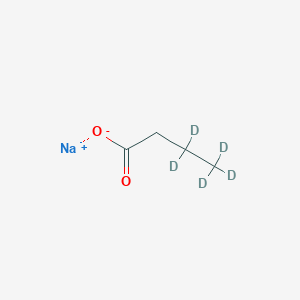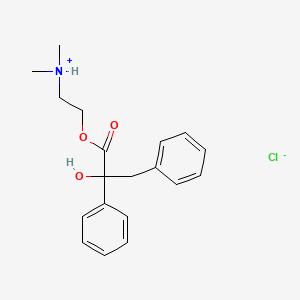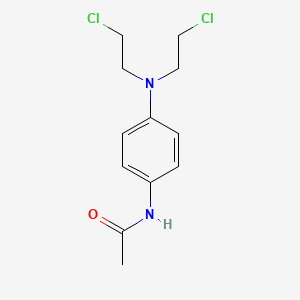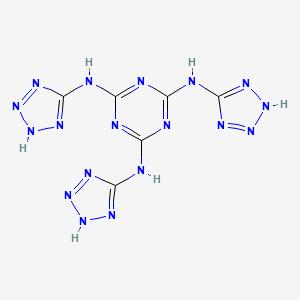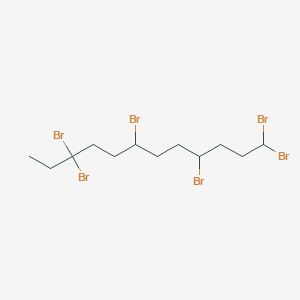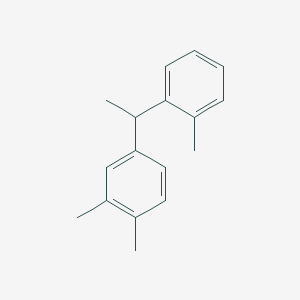
1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two methyl groups and a 1-O-tolyl-ethyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where toluene is alkylated with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically involve refluxing the reactants in an inert solvent like dichloromethane or chloroform.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methyl or tolyl groups are replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst, nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound may act as a substrate for oxidizing agents, leading to the formation of reactive intermediates that further react to form the final products. The molecular targets and pathways involved can vary based on the specific application and context.
類似化合物との比較
Similar Compounds
1,2-Dimethylbenzene: Lacks the 1-O-tolyl-ethyl group, making it less complex.
4-Methyl-1,2-dimethylbenzene: Similar structure but with different substitution pattern.
1,2,4-Trimethylbenzene: Contains an additional methyl group, altering its reactivity.
Uniqueness
1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene is unique due to the presence of both methyl and 1-O-tolyl-ethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
分子式 |
C17H20 |
|---|---|
分子量 |
224.34 g/mol |
IUPAC名 |
1,2-dimethyl-4-[1-(2-methylphenyl)ethyl]benzene |
InChI |
InChI=1S/C17H20/c1-12-9-10-16(11-14(12)3)15(4)17-8-6-5-7-13(17)2/h5-11,15H,1-4H3 |
InChIキー |
NKCSZNMKUBZFLO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(C)C2=CC=CC=C2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


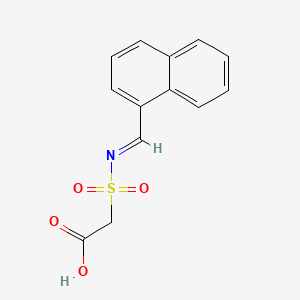
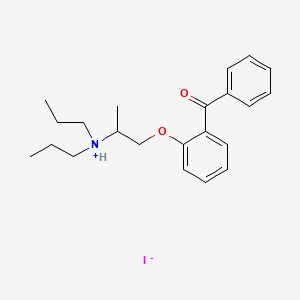
![[Bis(trimethylsilyl)methyl]triphenylphosphonium bromide](/img/structure/B13743517.png)
![tert-butyl N-[5-(azidomethyl)pyrazin-2-yl]carbamate](/img/structure/B13743527.png)
